5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
CAS No.: 391225-65-3
Cat. No.: VC21477397
Molecular Formula: C17H12ClNO2S
Molecular Weight: 329.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391225-65-3 |
|---|---|
| Molecular Formula | C17H12ClNO2S |
| Molecular Weight | 329.8g/mol |
| IUPAC Name | 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C17H12ClNO2S/c18-16-11-10-15(22-16)17(20)19-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11H,(H,19,20) |
| Standard InChI Key | ARUNLGSWDHCZNB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)Cl |
Introduction
Chemical Identity and Structural Characteristics
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is an organic compound with the chemical formula C17H12ClNO2S and a molecular weight of 329.8 g/mol . Its structure comprises several key components: a thiophene ring with a chlorine substituent at the 5-position, a carboxamide group at the 2-position of the thiophene ring, and a phenoxyphenyl moiety attached to the nitrogen of the carboxamide group.
The compound is identified in chemical databases with the CAS Registry Number 391225-65-3 . This unique identifier allows researchers to track and reference this specific compound across various scientific literature and regulatory documents.
Structural Elements
The molecular structure of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide features several important functional groups:
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A five-membered thiophene ring containing a sulfur atom
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A chlorine atom at the 5-position of the thiophene ring
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A carboxamide (–CONH–) group at the 2-position of the thiophene ring
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A 2-phenoxyphenyl group attached to the nitrogen atom of the carboxamide
This arrangement of atoms creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications.
Physical and Chemical Properties
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide possesses physical and chemical properties typical of thiophene-derived carboxamides. While specific data on this compound is limited in the provided sources, the molecular characteristics suggest certain properties.
Physical Properties
The compound likely exists as a crystalline solid at room temperature, as is common for similar thiophene carboxamides. Based on its structure, it is expected to have limited water solubility but would likely dissolve in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols .
Chemical Reactivity
The reactivity of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is influenced by several structural features:
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The thiophene ring can participate in electrophilic aromatic substitution reactions, although the presence of the chloro and carboxamide groups affects the reactivity and regioselectivity.
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The chlorine atom at the 5-position represents a potential site for nucleophilic substitution reactions.
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The carboxamide group may undergo hydrolysis under acidic or basic conditions.
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The phenoxy linkage in the phenoxyphenyl moiety introduces an additional point of reactivity.
Applications and Research Significance
Medicinal Chemistry
Thiophene-containing compounds, particularly those with carboxamide functionalities, have been investigated for various biological activities. The presence of the phenoxyphenyl group might confer specific receptor binding properties that could be relevant for drug development .
Materials Science
Thiophene derivatives are known for their electronic properties and have been utilized in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The extended conjugation in 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide might make it interesting for such applications.
Comparison with Related Compounds
The table below compares 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide with related thiophene derivatives mentioned in the search results:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide | C17H12ClNO2S | 329.8 | Chlorinated thiophene with phenoxyphenyl carboxamide |
| 5-chloro-N,N-dimethylthiophene-2-carboxamide | C7H8ClNOS | ~175.66 | Chlorinated thiophene with dimethyl carboxamide |
| 5-Chlorothiophene-2-carboxamide | C5H4ClNOS | ~161.61 | Chlorinated thiophene with primary carboxamide |
Future Research Directions
Future research on 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide might focus on:
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Detailed investigation of its biological activities, particularly given the presence of structural features that might confer interesting pharmacological properties
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Exploration of its electronic properties for potential applications in materials science
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Development of more efficient synthetic routes to prepare the compound and its derivatives
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Structure-activity relationship studies to understand how modifications to the basic structure affect its properties and potential applications
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